8-Nitroquinazoline-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroquinazoline-2,4-diol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitroquinazoline-2,4-diol typically involves the nitration of quinazoline derivatives. One common method involves the selective conversion of 3-nitrophthalic acid to regioisomeric monoesters, followed by Curtius rearrangement to obtain the desired nitroquinazoline derivatives . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Nitroquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include aminoquinazoline derivatives, nitrosoquinazoline derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Nitroquinazoline-2,4-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Nitroquinazoline-2,4-diol involves the inhibition of specific enzymes and molecular pathways. For example, it has been identified as a potential inhibitor of shikimate dehydrogenase, an enzyme involved in the shikimate pathway in plants . The compound decreases the activity of the enzyme by reducing its maximum velocity (Vmax) while keeping the Michaelis constant (KM) unchanged, indicating non-competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
6-Nitroquinazoline-2,4-diol: Another nitroquinazoline derivative with similar inhibitory effects on shikimate dehydrogenase.
5-Nitroquinazoline-2,4-diol: A regioisomer with different biological activities and chemical properties.
Uniqueness
8-Nitroquinazoline-2,4-diol is unique due to its specific inhibitory effects on enzymes like shikimate dehydrogenase, making it a valuable compound for developing new herbicides and studying enzyme inhibition mechanisms . Its distinct chemical structure also allows for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
8-nitro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)9-8(13)10-7/h1-3H,(H2,9,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEULKBPSRYHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.